molecular formula C18H18FN5OS B4790803 N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4790803
M. Wt: 371.4 g/mol
InChI Key: GQXSZDFGGXVRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a synthetic compound that can be used as a tool to investigate the mechanisms of action of various biological processes.

Mechanism of Action

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide works by binding to specific proteins in cells, which can alter their function. The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to work by disrupting protein-protein interactions or by inhibiting enzyme activity.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as caspases, which are involved in programmed cell death. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been shown to affect the function of specific proteins, such as the oncogene c-Myc, which is involved in the development of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments is its selectivity for certain proteins, which allows researchers to study specific biological processes. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is also a small molecule, which makes it easier to manipulate and study than larger proteins. However, one limitation of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is that it may not accurately reflect the function of proteins in their natural environment, as it is a synthetic compound.

Future Directions

There are many potential future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of interest is the development of new compounds that are similar to N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide but have improved selectivity for specific proteins. Another area of interest is the use of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in drug discovery, as it may be able to identify new targets for drug development. Additionally, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide could be used to study the function of specific proteins in disease states, which could lead to the development of new therapies.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a wide range of potential applications in scientific research. It can be used as a tool to investigate the mechanisms of action of various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide can also be used to study the function of specific proteins in cells, as it can selectively bind to certain proteins.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c19-13-4-1-2-7-16(13)24-10-8-23(9-11-24)12-17(25)20-14-5-3-6-15-18(14)22-26-21-15/h1-7H,8-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSZDFGGXVRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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